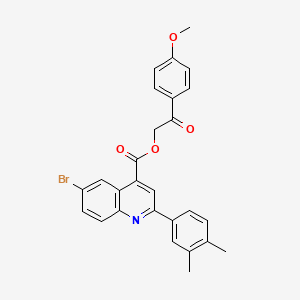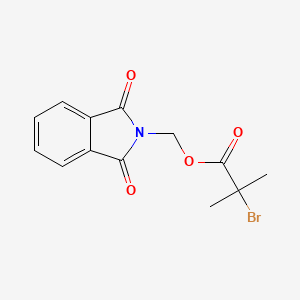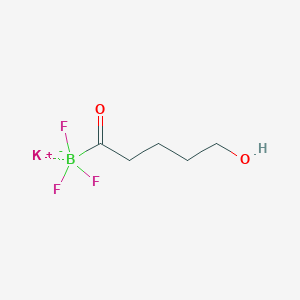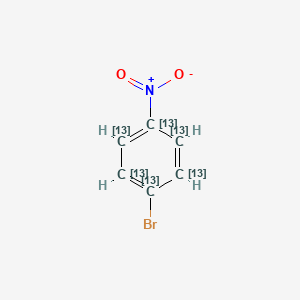![molecular formula C31H27N5OS B12054806 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines biphenyl, triazole, and hydrazide moieties
Méthodes De Préparation
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving an appropriate precursor, such as a hydrazine derivative and an aldehyde or ketone.
Coupling of the Biphenyl and Triazole Units: The biphenyl and triazole units are coupled through a condensation reaction with an appropriate linker, such as an acetohydrazide derivative.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, typically involving catalysts and specific solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl or triazole rings are replaced with other groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Applications De Recherche Scientifique
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.
Biological Research: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways, providing insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can modulate cellular signaling pathways by interacting with receptors and other proteins, affecting various biological processes.
Comparaison Avec Des Composés Similaires
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds, such as:
Biphenyl Derivatives: Compounds with biphenyl groups that exhibit similar structural features and biological activities.
Triazole Derivatives: Compounds containing triazole rings that are known for their anti-microbial and anti-cancer properties.
Hydrazide Derivatives: Compounds with hydrazide moieties that are studied for their potential therapeutic applications.
The uniqueness of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of these structural elements, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C31H27N5OS |
|---|---|
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C31H27N5OS/c1-22-13-15-27(16-14-22)30-34-35-31(36(30)28-11-7-4-8-12-28)38-21-29(37)33-32-23(2)24-17-19-26(20-18-24)25-9-5-3-6-10-25/h3-20H,21H2,1-2H3,(H,33,37)/b32-23+ |
Clé InChI |
KMNJUVWBBUKDCR-AWSUPERCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-hydroxybenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12054735.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)
![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)

![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)
![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)


![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)


